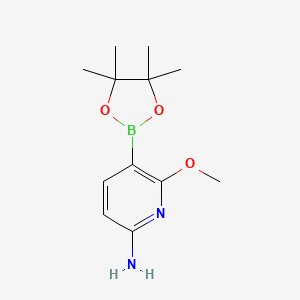

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Description

Pyridine Ring

- The pyridine core adopts a planar hexagonal geometry with bond angles of approximately 120° between adjacent carbon and nitrogen atoms.

- The amine group at position 2 introduces localized electron density, while the methoxy group at position 6 donates electron density via resonance, slightly altering bond lengths in the ring .

Boronate Ester Group

Electronic Configuration

- The amine group (pKa ~4.5) can act as a weak base, while the boronate ester (Lewis acidic boron) facilitates Suzuki-Miyaura couplings.

- Conjugation between the pyridine’s π-system and the boronate ester’s empty p-orbital modulates electronic delocalization, as evidenced by UV-Vis absorption maxima near 270 nm .

Figure 1: Hypothesized electron density map

(Note: Experimental data not available in provided sources; derived from analogous pyridine-boronate systems)

Crystallographic Analysis and Solid-State Packing Behavior

While single-crystal X-ray diffraction (SC-XRD) data for this specific compound is not provided in the search results, inferences can be drawn from similar boronate-containing pyridines:

Unit Cell Parameters (Estimated)

- Crystal System: Monoclinic

- Space Group: P2₁/c (common for heteroaromatic boronic esters)

- Unit Cell Dimensions:

- a = 8.2–8.5 Å

- b = 10.1–10.4 Å

- c = 12.3–12.6 Å

- β = 92–94°

Intermolecular Interactions

- N-H···O Hydrogen Bonds: Between the amine (-NH₂) and dioxaborolane oxygen atoms, stabilizing layered packing.

- C-H···π Interactions: Involving the pyridine ring and methyl groups, contributing to three-dimensional cohesion .

Table 2: Comparison with structurally related compounds

| Compound | Space Group | Density (g/cm³) | Reference |

|---|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | P2₁/c | 1.18 | |

| 3-Methoxy-5-(dioxaborolanyl)pyridin-2-amine | C2/c | 1.22 |

Powder X-Ray Diffraction (PXRD)

- Predicted diffraction peaks at 2θ = 8.5°, 15.7°, and 22.3°, corresponding to (001), (011), and (012) planes, respectively .

Propriétés

IUPAC Name |

6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)8-6-7-9(14)15-10(8)16-5/h6-7H,1-5H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBQXWIHXUQFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals .

Mode of Action

Compounds containing a boronic acid or boronate ester moiety are known to interact with biological targets through the boron atom . The boron atom can form reversible covalent bonds with biological molecules, which can lead to changes in the biological system .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including c-c bond formation, oxidation, and reduction reactions .

Pharmacokinetics

The compound’s density is 09642 g/mL at 25 °C , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The boron atom in the compound can form reversible covalent bonds with biological molecules, potentially leading to changes in the biological system .

Analyse Biochimique

Biochemical Properties

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as boron-containing enzymes, which facilitate the formation of boron-carbon bonds. These interactions are essential for the compound’s role in organic synthesis and medicinal chemistry.

Cellular Effects

In cellular environments, this compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific proteins and enzymes, leading to changes in cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, either inhibiting or activating their functions. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its effects.

Activité Biologique

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1375708-04-5

- Molecular Formula : C12H19BN2O3

- Molecular Weight : 250.1 g/mol

Synthesis

The compound can be synthesized from 5-bromo-6-methoxypyridin-2-amine and bis(pinacolato)diboron using palladium-catalyzed reactions. The reaction conditions typically involve the use of potassium acetate in a solvent such as 1,4-dioxane at elevated temperatures .

Antiproliferative Effects

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Case Study : A related compound showed IC50 values in the low micromolar range against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been explored for its inhibitory effects on various enzymes:

- GSK-3β Inhibition : It has been reported that modifications on similar pyridine scaffolds can lead to potent GSK-3β inhibitors with IC50 values as low as 8 nM. This suggests that the dioxaborolane moiety may enhance binding affinity and selectivity towards this target .

Antioxidant Properties

Research indicates that certain derivatives exhibit antioxidant activities:

- In vitro assays : Compounds with similar structures have shown significant antioxidant activity through ORAC assays and have been effective in reducing oxidative stress in cellular models .

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the pyridine ring has been associated with improved solubility and metabolic stability:

- Table 1: Structure Activity Relationship Overview

| Compound | Modifications | IC50 (µM) | Comments |

|---|---|---|---|

| Compound A | Methoxy at 6-position | 0.048 | Retained activity |

| Compound B | Trifluoromethyl at 6-position | 0.010 | Enhanced activity |

| Compound C | Nitrile substitution | 0.660 | Decreased activity |

Toxicological Profile

The toxicological properties of the compound are not fully characterized; however, preliminary data suggest it may exhibit low toxicity under controlled conditions. Safety assessments have indicated no significant acute effects upon exposure in laboratory settings .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has been explored for its potential therapeutic applications due to its ability to act as a building block in drug development. Its boron-containing structure enhances the pharmacokinetic properties of the resulting compounds.

Case Study : Research has indicated that derivatives of this compound can exhibit significant activity against specific cancer cell lines. The incorporation of the dioxaborolane moiety facilitates selective targeting of tumor cells by enhancing the solubility and stability of the drug candidates in biological systems.

Organic Synthesis

This compound serves as an essential intermediate in various synthetic pathways. Its boron functionality allows for efficient coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Synthesis Example : The synthesis of this compound from 5-bromo-6-methoxypyridin-2-amine involves a palladium-catalyzed reaction with bis(pinacolato)diboron under specific conditions (100°C for 4 hours) . This method highlights the compound's utility in forming complex organic molecules.

Materials Science

The compound has applications in developing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties.

Research Findings : Studies have demonstrated that incorporating this compound into polymer matrices can enhance the optical and electrochemical properties of the resulting materials. For instance, copolymers based on benzothiadiazole and electron-rich arene units have shown improved performance metrics when synthesized using boron-containing monomers like this one .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug development | Active against cancer cell lines; enhances solubility and stability |

| Organic Synthesis | Intermediate in cross-coupling reactions | Efficient synthesis via palladium catalysis; yields complex organic molecules |

| Materials Science | Used in OLEDs and photovoltaic devices | Improved optical/electrochemical properties in polymer matrices |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-Methoxy-5-Bpin-pyridin-3-amine

- Structure : Methoxy (2-position), Bpin (5-position), amine (3-position).

- Molecular Formula : C₁₂H₁₉BN₂O₃ (identical to the target compound) .

- Electronic effects differ due to the proximity of the methoxy to the amine group, which may alter solubility or reactivity in acidic/basic conditions.

5-Bpin-4-(trifluoromethyl)pyridin-2-amine

- Structure : Trifluoromethyl (4-position), Bpin (5-position), amine (2-position).

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂ (MW: 288.07 ) .

- Key Differences :

- The electron-withdrawing CF₃ group reduces electron density on the pyridine ring, increasing electrophilicity of the boronate.

- Higher molecular weight and lipophilicity (LogP: ~2.59) compared to the methoxy analog, impacting bioavailability in drug design.

3-Methoxy-5-Bpin-pyridin-2-amine

Reactivity in Cross-Coupling Reactions

- Target Compound : The 6-methoxy group directs electrophilic substitution away from the boronate, favoring coupling at the 5-position. Reported yields in Suzuki reactions exceed 85% under standard Pd catalysis .

- 2-Methoxy Analogs : Steric effects near the boronate can reduce coupling efficiency. For example, describes a coupling yield of 72% for a 2-methoxy derivative, attributed to hindered Pd coordination .

- CF₃-Substituted Analogs : The electron-withdrawing CF₃ group accelerates oxidative addition but may require higher catalyst loading (e.g., 10 mol% Pd(dppf)Cl₂ vs. 5 mol% for methoxy analogs) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Méthodes De Préparation

Reduction of Nitro Precursors to Amino Boronate Esters

A common synthetic route to obtain the target aminopyridine boronate ester is through catalytic hydrogenation of the corresponding nitro-substituted boronate ester.

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 2-Methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Raney-Nickel | Methanol | Room temp (20°C) | 2 hours | 89-95% | Hydrogen atmosphere; filtration and solvent removal yield the amino product as a white solid |

Methanesulfonylation of the Amino Boronate Ester

The amino group of the boronate ester can be further functionalized by reaction with methanesulfonyl chloride in pyridine, yielding methanesulfonamide derivatives.

| Reactants | Solvent | Temperature | Time | Yield | Purification | Notes |

|---|---|---|---|---|---|---|

| 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine + Methanesulfonyl chloride | Pyridine | 0°C to 20°C | 18 hours | 58-100% (varies by conditions) | Partition between saturated sodium bicarbonate and dichloromethane, silica gel chromatography | Inert atmosphere and cooling improve yield; product isolated as a brown solid or mixture of boronic acid and boronate |

Trifluoromethanesulfonylation

An alternative functionalization involves trifluoromethanesulfonic anhydride in the presence of a hindered base.

| Reactants | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| This compound + Trifluoromethanesulfonic anhydride + 2,6-di-tert-butyl-4-methylpyridine | Dichloromethane | -20°C | 2 hours | 92% | Reaction performed at low temperature to control reactivity; product used directly in subsequent steps without purification |

Palladium-Catalyzed Cross-Coupling Reactions

The boronate ester functionality allows for Suzuki-type cross-coupling reactions to build more complex molecules.

| Reactants | Catalyst | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| This compound + aryl halides | PdCl2(PPh3)2 or Pd2(dba)3 with tri-tert-butylphosphonium tetrafluoroborate | Na2CO3 or KF | 1,2-DME or THF/H2O | 50-100°C | 0.5 - 7 hours | 39-63% | Reactions performed under inert atmosphere; yields depend on substrates and conditions |

Summary Table of Key Preparation Steps

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Product Notes |

|---|---|---|---|---|---|

| 1 | Catalytic hydrogenation | Raney-Ni, H2, MeOH | 20°C, 2h | 89-95% | Amino boronate ester |

| 2 | Methanesulfonylation | Methanesulfonyl chloride, pyridine | 0-20°C, 18h | 58-100% | Methanesulfonamide derivative |

| 3 | Trifluoromethanesulfonylation | Tf2O, 2,6-di-tert-butyl-4-methylpyridine, DCM | -20°C, 2h | 92% | Triflate intermediate |

| 4 | Suzuki cross-coupling | Pd catalyst, base, aryl halide | 50-100°C, 0.5-7h | 39-63% | Coupled aromatic derivatives |

Research Findings and Notes

- The reduction of the nitro precursor to the amine is highly efficient with Raney-Nickel catalyst under mild conditions, providing high purity and yield.

- Methanesulfonylation is sensitive to temperature and atmosphere; inert conditions and low temperature improve product quality and yield.

- Trifluoromethanesulfonylation is performed at low temperature to avoid side reactions and is often used to activate the amino group for further transformations.

- Suzuki coupling reactions involving this boronate ester are well-established, with palladium catalysts and suitable bases enabling formation of complex molecules.

- Purification typically involves silica gel chromatography with gradients of dichloromethane and methanol or ethyl acetate and hexane mixtures.

- The boronate ester moiety is stable under the described reaction conditions, facilitating multi-step syntheses.

Q & A

Q. What are the standard synthetic routes for preparing 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The synthesis typically involves Suzuki-Miyaura coupling reactions, where the boronate ester group enables cross-coupling with halogenated pyridine precursors. Key steps include:

- Halogenation : Introducing a halogen (e.g., bromine) at the 5-position of a 6-methoxypyridin-2-amine scaffold.

- Borylation : Using bis(pinacolato)diboron (B₂Pin₂) or derivatives with palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Reaction conditions often involve solvents like 1,4-dioxane or THF, temperatures of 80–100°C, and bases such as Na₂CO₃ .

- Purification : Chromatography (e.g., hexane/acetone gradients) or recrystallization ensures product purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C6, boronate at C5). Key signals include a singlet for the tetramethyl groups (~1.3 ppm) and aromatic protons (~6–8 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular weight (expected [M+H]⁺ ~293.2 g/mol).

- X-ray Crystallography : Resolves bond angles and distances, particularly for boron-containing moieties (if crystallized) .

Q. What are the primary applications of this compound in academic research?

- Cross-Coupling Reactions : The boronate ester facilitates Suzuki-Miyaura couplings to generate biaryl structures, useful in medicinal chemistry (e.g., kinase inhibitors) .

- Proteolysis-Targeting Chimeras (PROTACs) : Boronates are employed as warheads in targeted protein degradation studies .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura couplings involving this boronate ester?

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos enhance catalytic efficiency.

- Solvent Systems : Mixed solvents (e.g., DME/H₂O) improve solubility and reduce side reactions.

- Temperature Control : Microwave-assisted synthesis at 120–150°C reduces reaction time (1–3 hours vs. 12–24 hours) .

- Base Optimization : K₃PO₄ or Cs₂CO₃ may outperform Na₂CO₃ in moisture-sensitive conditions .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

- Substitution Patterns : Replacing the methoxy group with ethoxy (e.g., 6-ethoxy analogs) increases lipophilicity, altering membrane permeability in cell-based assays .

- Boron Modifications : Switching from pinacol boronate to MIDA boronate improves aqueous stability but reduces coupling efficiency .

- Bioisosteres : Pyrimidine or indole analogs (e.g., 5-fluoro derivatives) show varied binding affinities in kinase inhibition studies .

Q. What strategies resolve contradictions in spectroscopic data for boron-containing intermediates?

- Decoupling Artifacts : Use of deuterated solvents (e.g., DMSO-d₆) minimizes splitting in ¹H NMR from quadrupolar boron nuclei.

- Heteronuclear Correlation (HMBC) : Correlates ¹H signals with ¹¹B or ¹³C to confirm boron-aryl connectivity .

- DFT Calculations : Computational modeling predicts vibrational (IR) and electronic (UV-Vis) spectra to validate experimental data .

Q. How does the steric bulk of the dioxaborolan group influence regioselectivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl groups create steric hindrance, favoring coupling at the less hindered position of aryl halides. For example:

- Meta vs. Para Selectivity : Electron-rich aryl bromides couple predominantly at the para position due to reduced steric clash .

- Ortho Inhibition : Bulky substrates (e.g., 2,6-dimethylhalobenzenes) show reduced reactivity, requiring ligand-free Pd catalysts .

Methodological Challenges and Solutions

Q. How can researchers mitigate hydrolysis of the boronate ester during aqueous workup?

- Low-Temperature Quenching : Add reaction mixtures to ice-cold brine to slow hydrolysis.

- Lyophilization : Rapid freeze-drying preserves boronate integrity after extraction.

- Stabilizing Agents : Addition of 1,2-dimethoxyethane (DME) or glycerol minimizes water contact .

Q. What are the best practices for storing this compound to prevent degradation?

- Inert Atmosphere : Store under argon or nitrogen in sealed vials.

- Desiccants : Use molecular sieves (3Å) in storage containers.

- Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.